molecular formula C7H13BCl2O2 B1589415 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 83622-41-7

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589415
CAS No.: 83622-41-7
M. Wt: 210.89 g/mol
InChI Key: GQFQFYFLABSDDS-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C_8H_12BCl_2O_2. It is a boronic acid derivative known for its utility in various chemical reactions, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of dichloromethylboronic acid with pinacol. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as palladium or nickel, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial formation of dichloromethylboronic acid followed by esterification with pinacol. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form dichloromethylboronic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into simpler boronic acids.

  • Substitution: It can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation products include various dichloromethylboronic acid derivatives.

  • Reduction products are simpler boronic acids.

  • Substitution products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: In organic chemistry, the compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: It is used in the synthesis of drug candidates and in the development of diagnostic agents for medical imaging.

Industry: In materials science, the compound is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to act as a boronic acid derivative. It forms stable complexes with various substrates, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of boronic acid groups and their interaction with organic substrates.

Comparison with Similar Compounds

  • Boronic acids

  • Boronic esters

  • Dichloromethylboronic acid derivatives

Uniqueness: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable complexes with various substrates sets it apart from other boronic acid derivatives.

Properties

IUPAC Name

2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFQFYFLABSDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453031
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83622-41-7
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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